molecular formula C23H23ClFN5O2S B2733467 N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251586-20-5

N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2733467
CAS No.: 1251586-20-5
M. Wt: 487.98
InChI Key: BFPOZEYCFVJFJF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring three key domains:

  • Pyrimidinylsulfanyl linker: The sulfur atom in the sulfanyl group may facilitate hydrogen bonding or redox activity, while the pyrimidine core contributes to π-π stacking interactions.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2S/c1-32-18-5-3-17(4-6-18)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-20-7-2-16(24)12-19(20)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPOZEYCFVJFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of a suitable precursor to form the benzoxazepine ring system.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: This is achieved through nucleophilic substitution reactions, where fluorobenzyl and fluorophenyl groups are introduced to the benzoxazepine core.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The fluorine atoms in its structure enhance its binding affinity to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Pyrimidine vs. Quinazoline and Triazole

  • Pyrimidine-based analogs (e.g., : N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide): Pyrimidine cores are associated with DNA/RNA synthesis inhibition due to their resemblance to nucleic acid bases.
  • Quinazoline derivatives (): Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines exhibit anticonvulsant activity via GABA receptor modulation. The larger quinazoline ring may offer additional binding sites but increases metabolic complexity .
  • Triazole-based compounds (: 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide): Triazoles are metabolically stable and often used in antifungal agents. However, their smaller size may limit π-π interactions compared to pyrimidines .

Key Insight: The pyrimidine core in the target compound balances metabolic stability and target affinity, while fused heterocycles (e.g., thienopyrimidine) trade solubility for enhanced binding.

Substituent Effects on Acetamide and Piperazine Moieties

Table 1: Structural and Functional Comparisons

Compound Name / Source Acetamide Substituent Heterocycle Substituent Biological Activity Key Findings
Target Compound 4-chloro-2-fluorophenyl 4-(4-methoxyphenyl)piperazine Potential CNS/antimicrobial High lipophilicity (4-OCH₃), dual electron-withdrawing substituents (Cl, F)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () 4-chlorophenyl 4,6-Diaminopyrimidine Not reported Crystallographic data shows intramolecular H-bonding; Cl enhances stability
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-fluorophenyl 4-(4-methylbenzenesulfonyl)piperazine Not reported Sulfonyl group increases polarity, reducing BBB penetration
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () 3,4-difluorophenyl 4-methylphenyl-triazole Antimicrobial Di-F substitution improves activity over mono-F analogs

Analysis:

  • Electron-withdrawing groups (Cl, F): The target’s 4-chloro-2-fluorophenyl group may enhance receptor binding compared to mono-substituted analogs (e.g., ’s 4-chlorophenyl) due to increased electrophilicity .
  • Piperazine modifications : The 4-methoxyphenylpiperazine in the target compound offers higher lipophilicity than ’s sulfonyl-piperazine, likely improving CNS penetration. However, sulfonyl groups () may enhance water solubility for peripheral targets .

Pharmacological Implications

  • Antimicrobial Activity : highlights that sulfanyl acetamides with electron-withdrawing aryl groups (e.g., Cl, F) exhibit potent activity against E. coli and S. aureus. The target compound’s dual Cl/F substitution aligns with this trend .
  • Anticonvulsant Potential: Piperazine-substituted heterocycles (e.g., ’s quinazolines) show GABAergic activity. The target’s piperazine moiety may confer similar effects, but its pyrimidine core could reduce off-target binding compared to quinazolines .
  • Metabolic Stability : The sulfanyl linker in the target compound may resist oxidation better than sulfonyl analogs (), extending half-life .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

C19H20ClFN5S(Molecular Weight 389 91 g mol)\text{C}_{19}\text{H}_{20}\text{ClF}\text{N}_{5}\text{S}\quad (\text{Molecular Weight 389 91 g mol})

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly in relation to its cytotoxic properties against cancer cell lines.

Cytotoxicity Studies

Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several human cancer cell lines, including:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

In one study, the compound showed an IC50 value of 1.4 µM against MDA-MB-231 cells, indicating potent anti-cancer activity compared to sorafenib, which had an IC50 of 5.2 µM . The selectivity for MDA-MB-231 over HepG2 cells was also notable, with an IC50 of 22.6 µM for the latter .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve inhibition of key signaling pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit the VEGFR2 kinase, which plays a critical role in angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific functional groups within the compound significantly influence its biological activity:

  • Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Piperazine Moiety : The piperazine ring contributes to increased solubility and may facilitate interactions with biological targets.
  • Pyrimidine Sulfanyl Group : This moiety is crucial for maintaining the compound's structural integrity and enhancing its bioactivity.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
MDA-MB-2311.4Sorafenib5.2
HepG222.6Sorafenib5.2

Case Studies

In a case study involving a series of derivatives based on the core structure of this compound, researchers found that modifications to the piperazine ring significantly affected cytotoxicity profiles across different cancer cell lines. The most active derivatives were those that maintained a balance between hydrophobicity and polar interactions .

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